molecular formula C17H22N2O4S B12903239 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzene-1-sulfonamide CAS No. 61633-12-3

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzene-1-sulfonamide

Cat. No.: B12903239
CAS No.: 61633-12-3
M. Wt: 350.4 g/mol
InChI Key: OKPWAISQMNWWAT-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzenesulfonamide is a compound that belongs to the class of maleimides Maleimides are known for their versatile chemical properties and biological activities

Preparation Methods

The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 25°C to 40°C .

Chemical Reactions Analysis

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The biological activity of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzenesulfonamide is primarily due to its ability to interact with specific molecular targets. The maleimide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the inhibition of enzymes like cyclooxygenase and kinase, which play crucial roles in various biological processes .

Properties

CAS No.

61633-12-3

Molecular Formula

C17H22N2O4S

Molecular Weight

350.4 g/mol

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)-N-heptylbenzenesulfonamide

InChI

InChI=1S/C17H22N2O4S/c1-2-3-4-5-6-13-18-24(22,23)15-9-7-14(8-10-15)19-16(20)11-12-17(19)21/h7-12,18H,2-6,13H2,1H3

InChI Key

OKPWAISQMNWWAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O

Origin of Product

United States

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